ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
Description
This compound features a thiophene-3-carboxylate core substituted with a 4-phenyl group at position 4 and a chromen-4-one-derived carboxamide at position 2. The ethyl ester group enhances lipophilicity, influencing solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C23H17NO5S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H17NO5S/c1-2-28-23(27)20-16(14-8-4-3-5-9-14)13-30-22(20)24-21(26)19-12-17(25)15-10-6-7-11-18(15)29-19/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
LQWWRPYMGAFMIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- In contrast, chlorophenyl () or cyanoacetyl () substituents introduce electron-withdrawing effects, altering reactivity and binding modes.
- Hydrophobicity: The cyclopenta-fused analog () exhibits higher hydrophobicity (XLogP3 = 5.9), whereas the target compound’s chromenone may moderate lipophilicity due to polar carbonyl groups.
Physicochemical Properties
Biological Activity
Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C23H23NO5S
- Molecular Weight : 425.5 g/mol
IUPAC Name
- IUPAC Name : this compound
Structural Features
The compound features a chromene moiety, which is known for its diverse biological activities, along with a thiophene ring that enhances its pharmacological profile. The presence of the carbonyl and amino groups is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of chromene have been shown to exhibit cytotoxic effects against various cancer cell lines, including drug-resistant strains. A study indicated that specific analogs could induce apoptosis selectively in resistant cancer cells, suggesting a promising therapeutic application in oncology .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research on related compounds has demonstrated significant antibacterial and antifungal properties, making them candidates for further exploration in the treatment of infectious diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have been reported to inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, contributing to their protective effects against cellular damage.
Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxicity of a series of chromene derivatives on human cancer cell lines. The results indicated that certain modifications to the chromene structure significantly enhanced anticancer activity, with IC50 values in the low micromolar range .
Study 2: Antimicrobial Evaluation
In another study, derivatives similar to this compound were tested against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, highlighting the potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Modification Impact |
|---|---|
| Carbonyl Group | Enhances binding affinity to target proteins |
| Amino Group | Critical for biological activity; may influence solubility |
| Thiophene Ring | Contributes to electron delocalization and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
